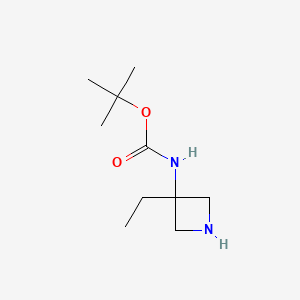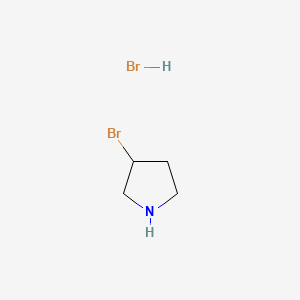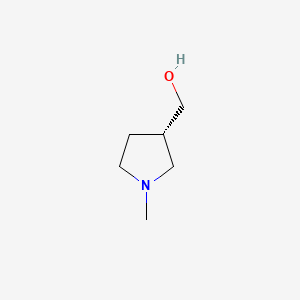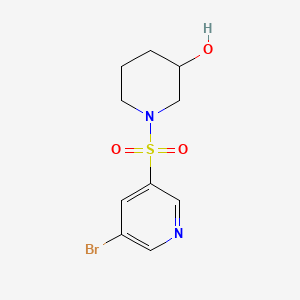![molecular formula C7H4ClN3O2 B582450 6-クロロイミダゾ[1,2-b]ピリダジン-3-カルボン酸 CAS No. 1208084-53-0](/img/structure/B582450.png)
6-クロロイミダゾ[1,2-b]ピリダジン-3-カルボン酸
概要
説明
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
科学的研究の応用
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: As a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: Investigating its interactions with biological targets and pathways.
Chemical Biology: As a probe to study enzyme functions and cellular processes.
Material Science: Exploring its properties for potential use in organic electronics and materials.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis often begins with readily available starting materials such as hydrazine and maleic anhydride.
Condensation Reaction: These starting materials undergo a condensation reaction under acidic conditions to form an intermediate.
Chlorination: The intermediate is then chlorinated using reagents like phosphorus oxychloride.
Cyclization: The chlorinated intermediate undergoes cyclization with chloroacetaldehyde to form the imidazo[1,2-b]pyridazine core.
Final Steps: The final steps involve functional group transformations to introduce the carboxylic acid moiety.
Industrial Production Methods
Industrial production methods for 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid often focus on optimizing yield and purity while minimizing the number of steps and the use of hazardous reagents. These methods may involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Green Chemistry Principles: Employing environmentally friendly solvents and reagents.
化学反応の分析
Types of Reactions
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Functional Group Transformations: The carboxylic acid group can be converted to esters, amides, or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted imidazo[1,2-b]pyridazines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
作用機序
The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid depends on its specific application:
Biological Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Chloroimidazo[1,2-b]pyrazine-3-carboxylic acid
- 6-Chloroimidazo[1,2-c]pyrimidine-3-carboxylic acid
Uniqueness
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its chlorine atom and carboxylic acid group provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIGXZXAPJTRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718292 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208084-53-0 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
![2-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile](/img/structure/B582372.png)





![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)



